N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-12-10-16(11-13-19)23(27)24-18-7-5-6-17(14-18)22-25-20-8-3-4-9-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPGMZBDDQZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is currently under investigation. It is known that compounds with similar structures, such as imidazole derivatives, have been found to interact with a variety of targets, including enzymes and receptors involved in cellular signaling.
Mode of Action
It is believed that the compound interacts with its targets through covalent bonding, which can lead to changes in the target’s function. This interaction can result in the inhibition or activation of the target, depending on the nature of the target and the specific interaction.
Biochemical Pathways
Imidazole is a key component in many biological processes, including the synthesis of nucleic acids and proteins.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation. It is known that the compound’s solubility and stability can significantly impact its bioavailability.
Result of Action
It has been suggested that the compound may have anti-proliferative effects, potentially making it useful in the treatment of certain types of cancer.
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity may be affected by the pH of the environment, as changes in pH can alter the compound’s charge and, consequently, its interaction with its targets.
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by various studies and findings.
Chemical Structure
The compound features a benzo[d]imidazole moiety, which is known for its diverse biological properties. The structure can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits biological activity:
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary research suggests that derivatives of benzo[d]imidazole, similar to the compound , may inhibit cancer cell proliferation. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
- Mechanism of Action :
Antimicrobial Studies
A comprehensive study evaluated the antimicrobial efficacy of various benzo[d]imidazole derivatives, including this compound. The results are summarized in Table 1:
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | < 10 | Strong |
| This compound | Candida albicans | < 10 | Strong |
| Other derivatives | E. coli | 15-20 | Moderate |
Anticancer Studies
In vitro studies on cancer cell lines have shown that compounds related to this compound can inhibit cell growth significantly:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 5 | Apoptosis induction |
| Derivative B | HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzo[d]imidazole derivatives, including this compound. The study concluded that modifications on the benzimidazole ring significantly influenced antibacterial and anticancer activities.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
The compound is believed to function as a kinesin spindle protein (KSP) inhibitor, which plays a crucial role in mitosis. By inhibiting KSP, the compound disrupts cancer cell division, leading to apoptosis (programmed cell death). This mechanism has been documented in various studies focusing on imidazole derivatives.
Case Study: KSP Inhibition
A patent (WO2006002236A1) describes a series of substituted imidazole compounds that modulate KSP activity and exhibit anticancer properties. The study indicates that these compounds can effectively inhibit tumor growth in various cancer models, highlighting their therapeutic potential against malignancies such as breast and colorectal cancers .
Antimicrobial Properties
Broad-Spectrum Activity
Research has shown that benzimidazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structural features of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide contribute to its efficacy against various pathogens.
Case Study: Antimicrobial Evaluation
In a study evaluating 2-mercaptobenzimidazole derivatives, compounds similar to this compound were tested for their antimicrobial activity. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 5 µM against multiple bacterial strains, suggesting strong potential for development as antimicrobial agents .
Antitubercular Activity
Targeting Mycobacterium tuberculosis
The compound's derivatives have also been assessed for antitubercular activity. The synthesis and evaluation of related benzimidazole compounds have shown promising results against Mycobacterium tuberculosis, with certain derivatives demonstrating effective inhibition of vital mycobacterial enzymes.
Case Study: In Vivo Evaluation
A study reported the synthesis of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides, which were evaluated for their in vitro and in vivo antitubercular activities. Active compounds were found to inhibit key metabolic pathways in M. tuberculosis, indicating their potential as new therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Imidazole ring | Enhances anticancer and antimicrobial properties |
| Sulfonamide group | Improves solubility and bioavailability |
| Phenyl substitution | Modulates binding affinity to biological targets |
Research indicates that modifications to the imidazole and phenyl groups can significantly impact the biological activity of the compound, providing a pathway for further drug development.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The isopropylsulfonyl group undergoes characteristic nucleophilic substitutions and hydrolytic reactions:
-
Mechanistic Notes :
Benzimidazole Core Transformations
The 1H-benzo[d]imidazol-2-yl group participates in electrophilic substitutions and coordination reactions:
-
Key Findings :
Amide Bond Reactivity
The benzamide linker shows moderate stability under acidic/basic conditions:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 4M HCl, Δ (6 h) | 4-(isopropylsulfonyl)benzoic acid + aniline | 92% | |
| Enzymatic cleavage | Trypsin (pH 7.4, 37°C, 24 h) | Fragmented amide metabolites | 48% |
-
Stability Profile :
-
Resists hydrolysis at pH 5–7 but degrades rapidly in strong acids/bases.
-
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic systems:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ (dioxane, 90°C) | Biaryl-modified derivative | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated benzimidazole | 68% |
-
Optimized Conditions :
Reductive Transformations
Targeted reductions of specific functional groups:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Sulfonamide reduction | LiAlH₄, THF (0°C→RT, 2 h) | Sulfinyl amine | 60% | |
| Nitro group reduction | H₂, Pd/C (EtOH, RT) | Aminobenzamide analog | 95% |
-
Caution : LiAlH₄ may over-reduce benzimidazole if stoichiometry is uncontrolled.
This compound’s multifunctional architecture allows diverse synthetic modifications, enabling applications in medicinal chemistry and materials science. Experimental data emphasize the need for precise condition control to avoid side reactions, particularly at the benzimidazole nitrogen centers.
Q & A
Q. What are the common synthetic routes for N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with benzimidazole and sulfonamide precursors. Key steps include:
- Coupling reactions : Amide bond formation between the benzimidazole-phenylamine intermediate and 4-(isopropylsulfonyl)benzoyl chloride, often catalyzed by DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) in anhydrous DMF .
- Sulfonylation : Introduction of the isopropylsulfonyl group via nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
- Optimization : Yield improvements (from ~50% to >75%) are achieved by refluxing in polar aprotic solvents (e.g., DMF or DMSO) and using microwave-assisted synthesis to reduce reaction time .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- NMR Spectroscopy : - and -NMR confirm the presence of benzimidazole protons (δ 7.2–8.1 ppm) and sulfonamide groups (δ 2.8–3.2 ppm for isopropyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 449.12 for [M+H]) and purity .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm, S=O stretch at ~1150 cm) .
Q. What in vitro assays are used to preliminarily assess the biological activity of this compound?
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to structural analogs .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP-competitive binding protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
-
Core Modifications : Replacing the isopropylsulfonyl group with morpholine sulfonyl (as in ) increases solubility and target affinity .
-
Benzimidazole Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the phenyl ring enhances interactions with hydrophobic enzyme pockets .
-
Data Table : Comparison of IC values for analogs:
Compound Modification IC (μM) Target Parent Compound 12.4 HeLa Cells Morpholine-sulfonyl derivative 8.7 EGFR Kinase Nitro-substituted benzimidazole 5.2 Topoisomerase II
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Assay Standardization : Variability in cell lines (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h) significantly impact IC values. Cross-validation using standardized protocols (e.g., NCI-60 panel) is critical .
- Metabolic Stability : Differences in hepatic microsome stability (e.g., human vs. murine) explain discrepancies in in vivo efficacy .
Q. What computational strategies predict binding modes and optimize docking scores for this compound?
- Molecular Docking : AutoDock Vina evaluates binding affinity to targets like EGFR (PDB: 1M17), with scoring functions adjusted for sulfonamide interactions .
- MD Simulations : AMBER or GROMACS simulations (50 ns) assess stability of ligand-receptor complexes, focusing on hydrogen bonds with key residues (e.g., Lys721 in EGFR) .
Q. How can reaction conditions be fine-tuned to mitigate byproduct formation during synthesis?
Q. What methodologies validate the compound’s stability under physiological conditions?
- pH Stability Tests : Incubation in buffers (pH 1.2–7.4) with LC-MS monitoring over 24h .
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms decomposition temperatures (>200°C) .
Methodological Notes
- Contradictions in Evidence : While emphasizes DMF-based syntheses, highlights CBr-catalyzed routes as more efficient. Researchers should compare solvent systems and catalysts for scalability.
- Unresolved Questions : The role of the benzimidazole moiety in off-target effects remains unclear; CRISPR-Cas9 knockout screens could identify associated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
